molecular formula C30H32N2O6 B14673824 Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate CAS No. 42421-76-1

Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate

Cat. No.: B14673824
CAS No.: 42421-76-1
M. Wt: 516.6 g/mol
InChI Key: CMPQBJMQJOQFQR-UHFFFAOYSA-N
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Description

Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple benzoyl and butoxycarbonyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate typically involves multiple steps, including esterification and amide formation. One common method involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate. This intermediate is then subjected to a Bechamp reduction to yield butyl 4-aminobenzoate. Further reactions with 4-butoxycarbonylphenyl isocyanate and 4-aminobenzoyl chloride lead to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: A simpler analog with similar ester and amine functionalities.

    Butyl 4-nitrobenzoate: An intermediate in the synthesis of the target compound.

    4-Butoxycarbonylphenyl isocyanate: A reagent used in the synthesis of the target compound.

Uniqueness

Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties.

Properties

CAS No.

42421-76-1

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

IUPAC Name

butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate

InChI

InChI=1S/C30H32N2O6/c1-3-5-19-37-29(35)23-11-15-25(16-12-23)31-27(33)21-7-9-22(10-8-21)28(34)32-26-17-13-24(14-18-26)30(36)38-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

CMPQBJMQJOQFQR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCCC

Origin of Product

United States

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